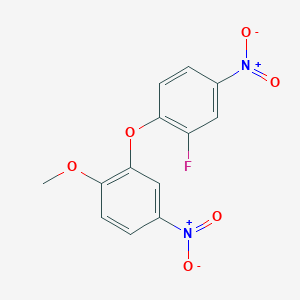
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is an organosilicon compound that features a cyclobutanone core with a tert-butyldimethylsilyloxy group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the silylation process . The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale silylation reactions using tert-butyldimethylsilyl chloride and appropriate bases. The process may be optimized for yield and purity through the use of continuous flow reactors, which offer better control over reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols or siloxanes.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one primarily involves the protection of hydroxyl groups through the formation of silyl ethers. This protection prevents unwanted side reactions during chemical synthesis. The tert-butyldimethylsilyl group is stable under a variety of conditions, making it a valuable tool in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((tert-Butyldimethylsilyl)oxy)-propanol
- (tert-Butyldimethylsilyloxy)acetaldehyde
- 3-(tert-Butyldimethylsilyloxy)propionaldehyde
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)-3-methylcyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct reactivity compared to linear or branched silyl ethers. This structural feature allows for specific applications in synthetic routes where ring strain and reactivity are advantageous .
Eigenschaften
CAS-Nummer |
1798337-01-5 |
|---|---|
Molekularformel |
C11H22O2Si |
Molekulargewicht |
214.38 g/mol |
IUPAC-Name |
3-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C11H22O2Si/c1-10(2,3)14(5,6)13-11(4)7-9(12)8-11/h7-8H2,1-6H3 |
InChI-Schlüssel |
RKXXXXJSKVAFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=O)C1)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



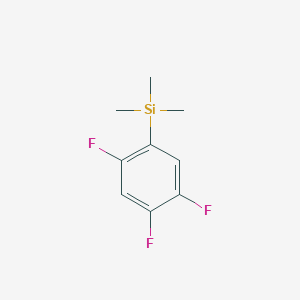
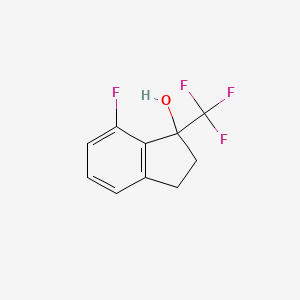
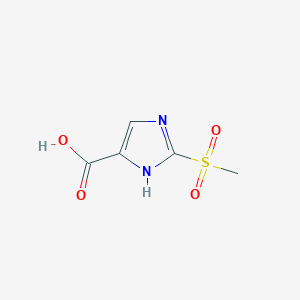
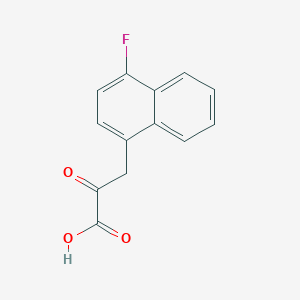
![3-[5-(1-Boc-3-azetidinyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13703676.png)


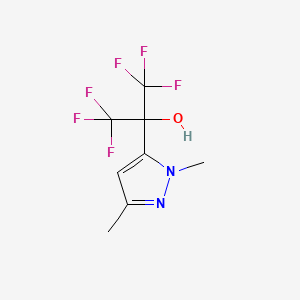
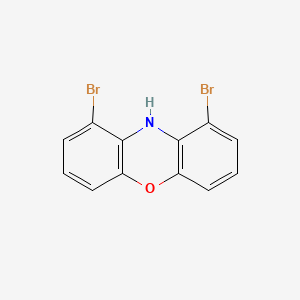
![Tert-butyl ((6-(7-hydroxythieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13703700.png)


